7-Amino-N,N-dimethylheptanamide;hydrochloride
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Overview
Description
7-Amino-N,N-dimethylheptanamide;hydrochloride is a chemical compound with a unique structure that includes an amino group, a dimethylated amide, and a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-N,N-dimethylheptanamide;hydrochloride typically involves the reaction of heptanoyl chloride with dimethylamine to form N,N-dimethylheptanamide. This intermediate is then reacted with ammonia to introduce the amino group, resulting in 7-Amino-N,N-dimethylheptanamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-N,N-dimethylheptanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
7-Amino-N,N-dimethylheptanamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Amino-N,N-dimethylheptanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dimethylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylheptanamide: Lacks the amino group, making it less reactive in certain biochemical pathways.
7-Aminoheptanamide: Lacks the dimethyl groups, affecting its hydrophobic interactions.
N,N-Dimethylacetamide: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
7-Amino-N,N-dimethylheptanamide;hydrochloride is unique due to the presence of both an amino group and a dimethylamino group on a heptane backbone
Properties
IUPAC Name |
7-amino-N,N-dimethylheptanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-11(2)9(12)7-5-3-4-6-8-10;/h3-8,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPGPNJPHCRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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